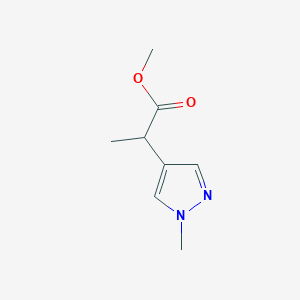

methyl 2-(1-methyl-1H-pyrazol-4-yl)propanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(1-methylpyrazol-4-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-6(8(11)12-3)7-4-9-10(2)5-7/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOVILENCRWCRAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN(N=C1)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(1-methyl-1H-pyrazol-4-yl)propanoate typically involves the reaction of 1-methyl-1H-pyrazole with a suitable esterifying agent. One common method is the esterification of 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid using methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(1-methyl-1H-pyrazol-4-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid.

Reduction: Formation of 2-(1-methyl-1H-pyrazol-4-yl)propanol.

Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-(1-methyl-1H-pyrazol-4-yl)propanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its pyrazole moiety.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-(1-methyl-1H-pyrazol-4-yl)propanoate involves its interaction with biological targets such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and hydrophobic interactions with active sites, influencing the activity of the target molecule. The ester group may undergo hydrolysis, releasing the active pyrazole derivative that exerts the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of pyrazole-containing esters. Below is a comparative analysis with key analogs, focusing on structural variations, physicochemical properties, and functional applications.

Ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate

- Structural Difference: Replaces the methyl propanoate group with an ethyl acetate chain.

- Ethyl esters generally exhibit faster hydrolysis rates compared to methyl esters due to increased electrophilicity of the carbonyl carbon .

- Similarity Score : 0.96 (based on Tanimoto coefficient) .

tert-Butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate

- Structural Difference : Incorporates a bulky tert-butyl ester group.

- Impact : The tert-butyl group increases lipophilicity, improving membrane permeability but reducing metabolic stability. This substitution is often employed to protect reactive carboxylates during synthetic workflows .

- Similarity Score : 0.91 .

Methyl 3-(1-methyl-1H-pyrazol-4-yl)propanoate

- Structural Difference: Positional isomer with the ester group at the 3-position of the propanoate chain.

- The 3-substitution may reduce steric clash in enzyme active sites compared to the 2-substituted analog .

- Similarity Score : 0.91 .

2-(4-Methyl-1H-pyrazol-1-yl)propanoic Acid

- Structural Difference : Replaces the methyl ester with a carboxylic acid group.

- Impact : The free carboxylic acid enhances hydrogen-bonding capacity, improving interactions with polar residues in protein targets. However, this reduces bioavailability due to decreased lipophilicity .

Physicochemical and Functional Data

Biological Activity

Methyl 2-(1-methyl-1H-pyrazol-4-yl)propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a pyrazole ring, which is known for its ability to engage in various biochemical interactions. The compound's structure includes:

- Pyrazole moiety : Contributes to biological activity through hydrogen bonding and π-π interactions.

- Ester functional group : May undergo hydrolysis, releasing active pyrazole derivatives that exert biological effects.

The biological activity of this compound primarily involves:

- Enzyme Interaction : The compound can bind to active sites of enzymes, influencing their activity and potentially inhibiting their function. This is particularly relevant in antimicrobial and anticancer contexts .

- Receptor Modulation : The pyrazole ring can interact with various receptors, modulating their activity and impacting signaling pathways critical for cellular functions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various pathogens, making it a candidate for further development as an antimicrobial agent. The mechanism involves disruption of microbial enzyme functions, leading to reduced viability of the microorganisms.

Anticancer Properties

The compound has also demonstrated potential anticancer activity. Studies suggest that it may induce apoptosis in cancer cells through:

- Inhibition of cell proliferation : By interfering with critical signaling pathways involved in cell growth.

- Induction of oxidative stress : Leading to cellular damage and death in cancerous cells .

Case Studies

Several studies have explored the biological effects of this compound:

- Antimicrobial Study :

- Anticancer Research :

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparative analysis with structurally similar compounds is provided:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Methyl 2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanoate | Chloro-substituted pyrazole | Enhanced reactivity due to chlorine |

| Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate | Ethyl instead of methyl ester | Varying solubility and reactivity |

| Methyl 3-(3-amino-1H-pyrazol-1-yl)propanoate | Different position of amino group | Potentially different pharmacological profiles |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.